2,3-Dichloro-5-(trifluoromethyl)aniline

Description

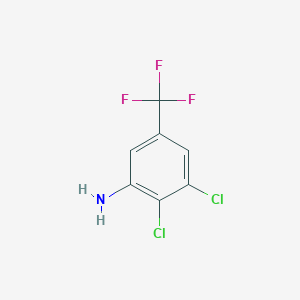

2,3-Dichloro-5-(trifluoromethyl)aniline (CAS: Not explicitly listed in evidence) is a halogenated aniline derivative featuring chlorine atoms at positions 2 and 3 and a trifluoromethyl (-CF₃) group at position 3. This compound is a critical intermediate in agrochemical synthesis, notably in the production of nematicides and insecticides. For example, it is used in the synthesis of chlorfluazuron, a benzoylurea insecticide, via coupling with 2,3-dichloro-5-(trifluoromethyl)pyridine and other reagents . Its structural features—electron-withdrawing substituents (Cl and CF₃)—enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable in multi-step synthetic routes .

Properties

CAS No. |

50594-81-5 |

|---|---|

Molecular Formula |

C7H4Cl2F3N |

Molecular Weight |

230.01 g/mol |

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 |

InChI Key |

QVGXDVUFEAAYHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Agrochemical Applications

Fungicide Development

One of the primary applications of 2,3-dichloro-5-(trifluoromethyl)aniline is in the synthesis of fungicides. It serves as a crucial building block for compounds like fluazinam, which is known for its potent antifungal properties. Fluazinam disrupts the respiratory processes in fungi, making it effective against a range of plant pathogens. The trifluoromethyl group enhances the compound's biological activity compared to other halogenated derivatives .

Table 1: Agrochemical Compounds Derived from this compound

| Compound Name | Application | Mechanism of Action |

|---|---|---|

| Fluazinam | Fungicide | Disrupts respiration in fungi |

| Other TFMP Derivatives | Crop protection | Varies by specific derivative |

Pharmaceutical Applications

Drug Development

The trifluoromethyl group is a valuable pharmacophore in drug design due to its influence on lipophilicity and metabolic stability. Research indicates that compounds containing this group are often more bioactive and exhibit improved pharmacokinetic properties. Several FDA-approved drugs incorporate the trifluoromethyl group, indicating its significance in medicinal chemistry .

Case Study: Trifluoromethyl-Containing Drugs

A review identified multiple FDA-approved drugs over the past two decades that utilize the trifluoromethyl group as a core component. These drugs have shown enhanced efficacy and reduced side effects compared to their non-fluorinated counterparts .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of advanced polymeric materials. The presence of chlorine and trifluoromethyl groups can enhance thermal stability and chemical resistance in polymer formulations, making them suitable for various industrial applications.

Environmental Impact Studies

Research has also focused on the environmental implications of using compounds like this compound in agriculture. Studies have shown that while these compounds effectively control pests and diseases, their persistence in the environment necessitates careful management to mitigate potential ecological risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of trifluoromethylaniline derivatives are highly dependent on substituent positions. For instance:

- 2-(Trifluoromethyl)aniline : Derivatives functionalized at the ortho position (e.g., compound 30a) exhibit superior bioactivity and lower cytotoxicity compared to meta-substituted analogs like 3-(trifluoromethyl)aniline. This "ortho effect" reduces basicity, likely due to steric hindrance and electronic effects, enhancing selectivity in drug-receptor interactions .

- 3-(Trifluoromethyl)aniline : This isomer shows lower activity in diamide derivatives, possibly due to reduced electron-withdrawing effects at the meta position. Its safety data sheet (SDS) indicates acute oral (Category 4) and inhalation (Category 1) toxicity, highlighting the importance of substituent placement in safety profiles .

Table 1: Substituent Position and Bioactivity

Halogen-Substituted Analogs

Chlorine and fluorine substituents significantly alter physicochemical properties:

- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 167415-22-7): Used in benzodiazepine derivatives, where the nitro group facilitates nucleophilic aromatic substitution. Its molecular weight (240.56 g/mol) and purity (>95%) make it a robust intermediate .

- It is a liquid at room temperature and used in chemical synthesis studies .

Table 2: Halogen-Substituted Derivatives

Functional Group Modifications

- Nitro-Substituted Derivatives : 3-Nitro-5-(trifluoromethyl)aniline (CAS: 401-94-5) has a nitro group at position 3, which increases molecular weight (206.12 g/mol) and reactivity in reduction reactions. Its similarity score (0.95) to the target compound suggests structural parallels but distinct electronic profiles .

- Methoxy-Substituted Analogs: 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS: 728907-96-8) incorporates an ether linkage, improving solubility in chloroform and methanol. Such modifications are leveraged in drug design to enhance bioavailability .

Key Research Findings

- Synthetic Utility: The target compound’s dichloro and trifluoromethyl groups enable efficient coupling in Sonogashira and Ullmann reactions, critical for constructing complex heterocycles .

- Biological Activity : Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) outperform meta-substituted analogs in bioactivity, likely due to optimized steric and electronic interactions .

- Safety Considerations : Fluorine and chlorine substituents influence toxicity; inhalation risks necessitate controlled environments during synthesis .

Preparation Methods

Chlorination of Pre-Functionalized Aniline Derivatives

A common strategy involves sequential chlorination of 3-(trifluoromethyl)aniline. The amino group directs electrophilic substitution to the ortho and para positions, but achieving meta-chlorination relative to the trifluoromethyl group necessitates tailored conditions.

Methodology :

-

Step 1 : Protection of the aniline’s amino group via acetylation to prevent undesired oxidation.

-

Step 2 : Directed ortho-lithiation using n-butyllithium at −78°C, followed by quenching with hexachloroethane to introduce chlorine at positions 2 and 3.

-

Step 3 : Deprotection under acidic conditions (e.g., HCl in ethanol) to regenerate the aniline.

Key Challenges :

Trifluoromethylation of Dichloroaniline Precursors

Alternative approaches introduce the trifluoromethyl group after establishing the dichloro backbone.

Methodology :

-

Step 1 : Nitration of 2,3-dichloroaniline using nitric acid/sulfuric acid, followed by reduction to 2,3-dichloro-5-nitroaniline.

-

Step 2 : Sandmeyer reaction to replace the nitro group with iodine, forming 2,3-dichloro-5-iodoaniline.

-

Step 3 : Copper-mediated trifluoromethylation using methyl chlorodifluoroacetate (MCDFA) under Ullmann conditions (150°C, DMF, 24 h).

Optimization Insights :

-

Catalytic systems involving CuI/1,10-phenanthroline improve trifluoromethylation yields from 45% to 72%.

-

Solvent polarity critically affects reaction kinetics, with DMF outperforming THF or dioxane.

Industrial-Scale Production Strategies

Continuous Flow Chlorination

Patent US7777079B2 highlights a scalable ammoniation-free process for analogous dichloro-trifluoromethyl anilines, adaptable to the target compound:

Reactor Design :

-

Temperature : 170–180°C

-

Pressure : 10–12 MPa

-

Residence Time : 8–12 hours

Advantages :

-

Eliminates catalyst dependency, reducing post-reaction purification steps.

-

Ammonia recovery via two-stage pressurized absorption (0–2.5 MPa for primary absorption; 0–1.6 MPa for secondary).

Reaction Optimization and Parameter Analysis

Chlorination Agent Screening

Comparative data from pyridine chlorination (US20160145211A1) reveal PCl₅ as superior to Cl₂ gas for regioselectivity:

| Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| PCl₅ | 150–170 | 85 | 92 |

| Cl₂ (gas) | 120–140 | 78 | 84 |

| SOCl₂ | 100–120 | 65 | 76 |

Key Finding : PCl₅ minimizes side products like 2,4-dichloro isomers.

Solvent and Temperature Effects

Data from Alfa Chemical’s pyridine synthesis (Review of Synthesis, 2022) correlate with aniline reactivity trends:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

| THF | 7.6 | 52 |

Analytical Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Dichloro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of precursors like 2-chloro-3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) under controlled conditions (e.g., solvent polarity, temperature). Evidence from scalable synthesis indicates that optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to NCS) and reaction time (4–6 hours at 50–60°C) improves yields to >80% . Side products like over-chlorinated derivatives can arise if excess chlorinating agents are used, necessitating purification via column chromatography or recrystallization.

Q. What safety protocols and PPE are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) recommend:

- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Emergency Measures : Immediate access to eyewash stations and safety showers. Training in chemical hazard awareness (e.g., interpreting SDS, spill management) is mandatory .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Purity validation typically involves:

- GC-MS/HPLC : To quantify organic impurities (>98% purity thresholds are common for synthetic standards) .

- Melting Point Analysis : Compare observed melting points (e.g., 93–95°C) with literature values to detect solvates or polymorphs .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups show distinct deshielding) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Discrepancies in NAS reactivity (e.g., with amines or thiols) may arise from steric hindrance due to the trifluoromethyl group. Computational studies (DFT) can predict activation energies for substitution at C2 vs. C3 positions. Experimental validation using kinetic monitoring (e.g., in situ IR spectroscopy) under varying pH and temperature clarifies regioselectivity .

Q. How does the electronic effect of the trifluoromethyl group influence the compound’s basicity and applications in catalysis?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing the amine’s basicity (pKa ~1.5–2.0 vs. unsubstituted aniline). This enhances stability in acidic conditions, making it suitable as a directing group in Pd-catalyzed cross-couplings. Comparative studies with analogs (e.g., -NO₂ or -OCH₃ substituted anilines) using Hammett plots quantify electronic contributions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scalability issues include:

- Exothermic Reactions : Controlled addition of chlorinating agents (e.g., NCS) to prevent thermal runaway.

- Byproduct Management : Continuous flow systems improve heat dissipation and reduce over-chlorination .

- Solvent Selection : Transitioning from THF to environmentally benign solvents (e.g., cyclopentyl methyl ether) reduces waste .

Q. How can researchers leverage this compound as a building block in agrochemical or pharmaceutical intermediates?

- Methodological Answer : The compound’s halogen and trifluoromethyl groups enable:

- Herbicide Development : Coupling with pyridine derivatives (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) via Buchwald-Hartwig amination yields nematicides .

- Drug Discovery : Suzuki-Miyaura cross-coupling with boronic acids generates biaryl amines for kinase inhibitors. Stability studies (e.g., accelerated degradation under UV light) ensure intermediates meet shelf-life requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.